molecular formula C17H11ClFN5 B1444449 5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine CAS No. 1000787-76-7

5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine

Cat. No.: B1444449
CAS No.: 1000787-76-7
M. Wt: 339.8 g/mol
InChI Key: JQCDICGYKWTMPP-UHFFFAOYSA-N
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Description

“5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloropyridazinyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridazinyl group: This step may involve nucleophilic substitution reactions using chloropyridazine derivatives.

    Attachment of the fluorophenyl group: This can be done through cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[4,5-c]pyridine core.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: The chloropyridazinyl and fluorophenyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Chloropyridazine derivatives: Compounds with the chloropyridazinyl group may have comparable chemical reactivity.

    Fluorophenyl derivatives: These compounds often show similar pharmacological properties due to the presence of the fluorophenyl group.

Uniqueness

“5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine” is unique due to the combination of its structural features. The presence of both chloropyridazinyl and fluorophenyl groups, along with the imidazo[4,5-c]pyridine core, may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-[(6-chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5/c18-16-6-5-11(22-23-16)9-24-8-7-14-15(10-24)21-17(20-14)12-3-1-2-4-13(12)19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDICGYKWTMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731696
Record name 5-[(6-Chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000787-76-7
Record name 5-[(6-Chloro-3-pyridazinyl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000787-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6-Chloropyridazin-3-yl)methyl]-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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